![molecular formula C11H10N2O B11766959 Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a chemical compound with the molecular formula C11H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
科学的研究の応用
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs, which play a role in cell growth and differentiation.
作用機序
The mechanism of action of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various tumors .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activity, particularly as FGFR inhibitors.
Cyclopropyl derivatives: Compounds with a cyclopropyl group often exhibit unique chemical and biological properties, making them valuable in medicinal chemistry.
Uniqueness
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone stands out due to its specific combination of a cyclopropyl group and a pyrrolo[2,3-b]pyridine core. This unique structure contributes to its potent FGFR inhibitory activity and potential therapeutic applications .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
cyclopropyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C11H10N2O/c14-10(7-1-2-7)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H2,(H,12,13) |
InChIキー |
UVZDNZTUTSUDFB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=NC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



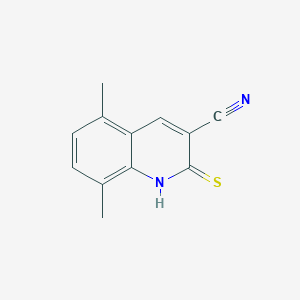

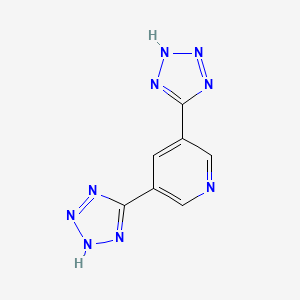
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
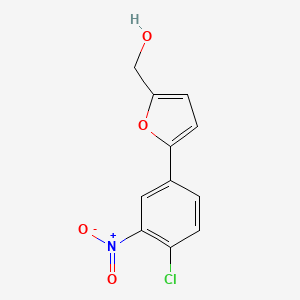
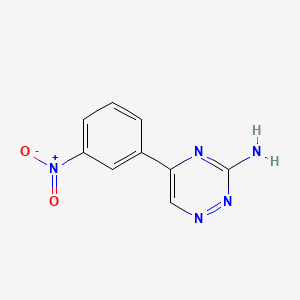
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
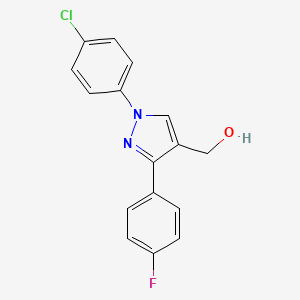

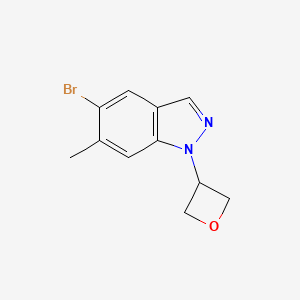
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)


